molecular formula C20H13N7O3 B2494392 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1396760-14-7

1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2494392
CAS No.: 1396760-14-7
M. Wt: 399.37
InChI Key: OVJLKBDABARHCD-UHFFFAOYSA-N
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Description

1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused rings, including pyrido[1,2-a]pyrimidine, pyrazine, and oxadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves multi-step synthetic routes. One common method includes the cyclization of 2-amino pyridines with β-oxo ester or alkynoate, facilitated by ethylene glycol . Another approach involves the use of catalytic photoredox C–H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates . These reactions are often carried out under mild conditions and can be scaled up for industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms and aromatic rings makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazine and oxadiazole rings.

Common reagents used in these reactions include diazonium salts, chalcogenating agents (for sulfenylation and selenylation), and various oxidizing and reducing agents

Mechanism of Action

The mechanism of action of 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a PKM2 activator, it binds to the enzyme’s active site, enhancing its activity and leading to altered metabolic pathways in cancer cells . This interaction disrupts the cancer cells’ energy production, ultimately inhibiting their growth and proliferation.

Comparison with Similar Compounds

Similar compounds to 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one include other pyrido[1,2-a]pyrimidin-4-ones and their derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity . For example, 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones are potent and selective PKM2 activators with a novel binding mode

Properties

IUPAC Name

2-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O3/c28-17-5-4-13(20-24-19(25-30-20)15-10-21-6-7-22-15)11-26(17)12-14-9-18(29)27-8-2-1-3-16(27)23-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJLKBDABARHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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